REACTION_CXSMILES
|
[C:1]([NH2:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)C>[CH2:6]([NH:13][CH2:3][CH2:2][C:1]([NH2:5])=[O:4])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=1/1-dichloromethane/methanol=50/1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |